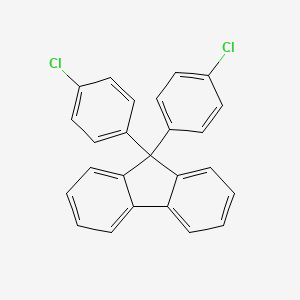

9,9-Bis(4-chlorophenyl)-9H-fluorene

Description

Significance of Fluorene (B118485) Core in Organic Electronics and Photonics

The fluorene core, a polycyclic aromatic hydrocarbon, provides a rigid and planar structure with a delocalized π-conjugated system. This configuration is advantageous for charge transport, making fluorene-based materials suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. nih.govtandfonline.commdpi.com The inherent thermal stability and high photoluminescence efficiency of the fluorene unit further contribute to its utility in these technologies. mdpi.com The ability to modify the fluorene structure allows for the tuning of its photoelectric properties, leading to the development of materials with tailored emission colors, such as blue, green, and red. entrepreneur-cn.com

Role of 9,9-Substitution in Modulating Molecular and Material Properties for Fluorene Derivatives

The C9 position of the fluorene core is a key site for chemical modification. nih.gov Introducing substituents at this position, known as 9,9-disubstitution, is a critical strategy for modulating the physicochemical properties of fluorene derivatives. nih.gov This substitution prevents the formation of undesirable aggregates that can diminish device efficiency and alters the molecule's solubility, thermal stability, and charge transport characteristics. mdpi.commdpi.com By carefully selecting the substituents, researchers can fine-tune the energy levels (HOMO and LUMO) and the energy gap of the material, which is crucial for its performance in electronic devices. nih.govresearchgate.net For instance, attaching different functional groups can significantly alter the absorption and emission spectra of the resulting compounds. nih.gov

Overview of 9,9-Bis(4-chlorophenyl)-9H-fluorene within the Context of Functional Fluorene Derivatives

Among the vast family of fluorene derivatives, 9,9-Bis(4-chlorophenyl)-9H-fluorene is a notable example of how 9,9-disubstitution can be used to create materials with specific properties. The introduction of two 4-chlorophenyl groups at the C9 position influences the molecule's electronic and physical characteristics. While specific research findings on 9,9-Bis(4-chlorophenyl)-9H-fluorene are not as extensively documented in the provided search results as some other derivatives, the principles of 9,9-disubstitution suggest that the chlorophenyl groups would impact its solubility, thermal behavior, and electronic properties, making it a candidate for various applications in materials science. The synthesis of similar structures, such as 9,9-bis(4-hydroxyphenyl)fluorene (B116638), often involves the condensation of 9-fluorenone (B1672902) with the corresponding phenol (B47542), a process that can be catalyzed by various acids. rsc.orgresearchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

117766-41-3 |

|---|---|

Molecular Formula |

C25H16Cl2 |

Molecular Weight |

387.3 g/mol |

IUPAC Name |

9,9-bis(4-chlorophenyl)fluorene |

InChI |

InChI=1S/C25H16Cl2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |

InChI Key |

HYBLFOADKYTPGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 9,9 Bis 4 Chlorophenyl 9h Fluorene Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing unequivocal evidence of the compound's constitution.

In a typical ¹H NMR spectrum of a 9,9-bis(4-chlorophenyl)-9H-fluorene derivative, the aromatic protons of the fluorene (B118485) core and the pendant chlorophenyl rings resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the fluorene ring system. For instance, in a 2,7-disubstituted derivative, the protons on the fluorene backbone exhibit characteristic splitting patterns that confirm their positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The quaternary carbon at the C9 position, a hallmark of the 9,9-disubstituted fluorene scaffold, typically appears as a distinct signal in the spectrum. The chemical shifts of the aromatic carbons are sensitive to the electronic environment, and their assignment is often aided by 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.

Table 1: Representative ¹H NMR Data for a 9,9-Bis(4-chlorophenyl)-9H-fluorene Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Aromatic (Fluorene) |

| 7.62 | d | 2H | Aromatic (Fluorene) |

| 7.45 | dd | 2H | Aromatic (Fluorene) |

| 7.30 | d | 4H | Aromatic (Chlorophenyl) |

| 7.15 | d | 4H | Aromatic (Chlorophenyl) |

Note: This table is a generalized representation. Actual chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.

Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for these compounds, as it minimizes fragmentation and typically produces a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺). The characteristic isotopic pattern arising from the presence of chlorine atoms (³⁵Cl and ³⁷Cl) serves as an additional confirmation of the compound's identity.

Table 2: HRMS Data for 9,9-Bis(4-chlorophenyl)-9H-fluorene

| Ion | Calculated m/z | Measured m/z |

| [M]⁺ | 388.0629 | 388.0625 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the characteristic functional groups present in 9,9-bis(4-chlorophenyl)-9H-fluorene.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, typically in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ range. A key vibrational mode to identify would be the C-Cl stretching, which is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum, providing further confirmation of the molecular structure.

Table 3: Key Vibrational Frequencies for 9,9-Bis(4-chlorophenyl)-9H-fluorene

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3080 | Aromatic C-H Stretch |

| 1605 | Aromatic C=C Stretch |

| 1480 | Aromatic C=C Stretch |

| ~740 | C-Cl Stretch |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive structural information for 9,9-bis(4-chlorophenyl)-9H-fluorene by determining the precise arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation.

The crystal structure of 9,9-bis(4-chlorophenyl)-9H-fluorene reveals a spiro-like arrangement at the C9 carbon, with the two chlorophenyl rings oriented approximately perpendicular to the plane of the fluorene moiety. This tetrahedral geometry around the C9 carbon is a defining feature of this class of compounds. The analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking and C-H···π interactions, which influence the material's bulk properties.

Table 4: Selected Crystallographic Data for a 9,9-Bis(4-chlorophenyl)-9H-fluorene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.80 |

| c (Å) | 12.50 |

| β (°) | 98.5 |

| Z | 4 |

Note: The crystallographic parameters are illustrative and will vary for different derivatives or polymorphs.

Advanced Photophysical Characterization Techniques

The unique electronic structure of the fluorene core imparts interesting photophysical properties to its derivatives, which are investigated using a variety of advanced spectroscopic techniques.

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Steady-state photoluminescence spectroscopy is used to investigate the emission properties of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives. Upon excitation with UV light, these compounds typically exhibit fluorescence in the blue region of the electromagnetic spectrum. The position of the emission maximum and the quantum yield are sensitive to the substitution pattern on the fluorene ring and the nature of the solvent.

Time-Resolved Photoluminescence Spectroscopy (TRPL) provides insights into the dynamics of the excited state. By measuring the decay of the fluorescence intensity over time, the excited-state lifetime can be determined. For many fluorene derivatives, the fluorescence decay is mono-exponential, indicating the presence of a single emissive species.

Excitation Anisotropy and Fluorescence Lifetime Measurements

Fluorescence anisotropy measurements provide information about the rotational dynamics of the molecule in solution. By exciting the sample with polarized light and measuring the polarization of the emitted light, the rotational correlation time can be determined. This data can be used to understand the size and shape of the molecule and its interactions with the surrounding solvent.

Fluorescence lifetime measurements, as mentioned earlier, are crucial for understanding the kinetics of the excited state processes. The lifetime is a key parameter in determining the efficiency of various deactivation pathways, such as fluorescence, intersystem crossing, and non-radiative decay.

Table 5: Representative Photophysical Data for a 9,9-Bis(4-chlorophenyl)-9H-fluorene Derivative

| Parameter | Value |

| Absorption Maximum (λ_abs) | ~300 nm |

| Emission Maximum (λ_em) | ~350-400 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.4 - 0.8 |

| Fluorescence Lifetime (τ_F) | 1 - 5 ns |

Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique utilized to investigate the ultrafast dynamics of photoexcited molecules, providing profound insights into the electronic and structural evolution of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives. This method allows for the real-time observation of transient species and photophysical processes that occur on timescales ranging from femtoseconds to nanoseconds.

In a typical fs-TA experiment, a sample is excited by an ultrashort 'pump' pulse of light, which populates the electronic excited states. A second, time-delayed 'probe' pulse, typically a broadband white-light continuum, is then passed through the excited volume of the sample. By measuring the differential absorbance of the probe light (ΔA) as a function of both wavelength and the delay time between the pump and probe pulses, a three-dimensional data map is generated. This map reveals several key spectral features:

Ground-State Bleaching (GSB): A negative signal (ΔA < 0) corresponding to the depletion of the ground-state population at wavelengths where the molecule typically absorbs. The recovery of this signal over time tracks the repopulation of the ground state. mdpi.com

Stimulated Emission (SE): A negative signal (ΔA < 0) that arises from the probe pulse stimulating the de-excitation of the excited state population back to the ground state. The decay of the SE signal is characteristic of the lifetime of the emissive excited state. researchgate.netp-sciences-communication.com

Photoinduced Absorption (PA) or Excited-State Absorption (ESA): A positive signal (ΔA > 0) resulting from the absorption of the probe pulse by the excited molecules, promoting them to even higher energy states. The evolution of PA bands provides information on the nature and dynamics of transient species like excitons, polarons, or triplet states. researchgate.netp-sciences-communication.comaps.org

Studies on various fluorene derivatives have successfully employed fs-TA to elucidate complex excited-state relaxation pathways. For instance, in oriented films of poly(9,9-dioctylfluorene) (PFO), fs-TA has been used to distinguish between different species generated after photoexcitation, including hot carriers, excitons, and charged polarons, by analyzing the spectral dynamics with different probe polarizations. p-sciences-communication.com The initial photoexcitation creates hot carriers, which then relax into excitons, giving rise to stimulated emission and specific photoinduced absorption bands. p-sciences-communication.com The formation of charged polarons can also be identified by their distinct absorption signatures. p-sciences-communication.com

The time constants for the decay of these signals are extracted by fitting the kinetic traces at specific wavelengths, revealing the rates of processes such as vibrational cooling, intersystem crossing (ISC) to the triplet state, and excimer formation. aps.orgchemrxiv.org In some fluorene-based systems, the rise time of triplet-triplet absorption signals in the TA spectra can directly quantify the ISC lifetime. aps.org These dynamics are crucial for understanding the photostability and efficiency of fluorene derivatives in optoelectronic applications.

Table 1: Excited-State Phenomena in Fluorene Derivatives Observed by Transient Absorption Spectroscopy

| Observed Phenomenon | Characteristic Spectral Signature | Typical Timescale | Reference |

|---|---|---|---|

| Vibrational Cooling | Spectral narrowing/shift of PA/SE bands | < 5 ps | chemrxiv.org |

| Intersystem Crossing (ISC) | Decay of singlet ESA; Rise of triplet-triplet absorption | 0.7 ns - 10 ns | aps.org |

| Exciton Formation/Decay | Rise and decay of Stimulated Emission (SE) | 350 fs (formation) | researchgate.netp-sciences-communication.com |

| Charged Polaron Absorption | Distinct Photoinduced Absorption (PA) bands | ps to ns | p-sciences-communication.com |

| Excimer Formation | Broad, red-shifted PA feature | ~65 ps | chemrxiv.org |

Two-Photon Absorption (2PA) Properties and Z-scan Techniques

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state that would typically be reached by a single photon of higher energy (i.e., double the frequency). This phenomenon is of significant interest for fluorene derivatives due to its applications in 3D microfabrication, optical data storage, bio-imaging, and optical power limiting. The efficacy of a material for 2PA is quantified by its 2PA cross-section (σ₂ or δ), usually expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹·molecule⁻¹). ucf.edu

The molecular engineering of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives and related structures plays a critical role in enhancing their 2PA response. The design often involves creating molecules with a D-π-A (donor-π-acceptor) or D-π-D architecture. The fluorene moiety typically serves as the π-conjugated bridge or core, facilitating intramolecular charge transfer (ICT) upon excitation, which can lead to large 2PA cross-sections. nih.gov Increasing the π-conjugation length and incorporating strong electron-donating and electron-withdrawing groups can significantly enhance the 2PA cross-section. ucf.edu

The Z-scan technique is a widely used and relatively simple experimental method to measure the nonlinear optical properties of materials, including the 2PA coefficient (β) and the nonlinear refractive index (n₂). ucf.edu The technique involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the change in the transmitted light intensity. ucf.eduucf.edu

There are two main configurations of the Z-scan experiment:

Open-Aperture Z-scan: The entire transmitted laser beam is collected by a detector. This configuration is sensitive only to nonlinear absorption. As the sample moves toward the focal point, the intensity increases, leading to a decrease in transmission for a material with positive 2PA. The resulting plot of transmittance versus z-position is a valley centered at the focus (z=0), from which the 2PA coefficient β can be calculated. ucf.eduucf.edu

Closed-Aperture Z-scan: An aperture is placed before the detector, allowing only the central portion of the beam to pass through. This setup is sensitive to both nonlinear absorption and nonlinear refraction (changes in the refractive index). The nonlinear refraction induces a phase distortion in the beam, causing it to either focus or defocus, which changes the amount of light passing through the aperture. The resulting trace is a peak-valley or valley-peak curve, indicating the sign and magnitude of the nonlinear refractive index. To isolate the nonlinear refraction effects, the closed-aperture data is typically divided by the open-aperture data. ucf.edu

Research on various fluorene derivatives has demonstrated their potential as effective 2PA materials. By systematically varying the molecular structure, researchers have achieved large 2PA cross-sections, making these compounds candidates for advanced optical applications. chem-soc.sirsc.org

Table 2: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

| Compound | 2PA Cross-Section (σ₂) [GM] | Wavelength [nm] | Measurement Technique | Reference |

|---|---|---|---|---|

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300 | ~660 | Z-scan & Two-Photon Induced Fluorescence | rsc.org |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1900 | ~660 | Z-scan & Two-Photon Induced Fluorescence | rsc.org |

| 2,7-Bis(benzothiazol-2-yl)-9,9-didecylfluorene | 6000 | 600 | Two-Photon Induced Fluorescence | ucf.edu |

| 4,4'-{{9-[4-(diethylamino)benzylidene]-9H-fluorene-2,7-diyl}di-2,1-ethenediyl}bis(N,N-diphenyl)benzeneamine | N/A (β = 1.32 × 10⁻² cm GW⁻¹) | 775 | Nonlinear Transmission | chem-soc.si |

Computational and Theoretical Investigations of 9,9 Bis 4 Chlorophenyl 9h Fluorene

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Molecular Geometry Optimization and Conformation Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For fluorene (B118485) derivatives, the geometry optimization process reveals key structural parameters. In a related compound, 9,9-Bis[4-(2-chloro-eth-oxy)phen-yl]-9H-fluorene, the two phenyl rings of the fluorene system are nearly coplanar. The other two rings are positioned at significant angles relative to this plane, specifically at 67.5(5)° and 85.5(5)°. nih.gov This twisted conformation is a common feature in 9,9-disubstituted fluorenes and significantly influences their electronic properties and molecular packing in the solid state. mdpi.comnih.gov The slight deviation from planarity in the fluorene unit itself is also a noted characteristic. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths. schrodinger.comillinois.edu For instance, in a series of related fluorene-based molecules, modifications to the molecular structure were shown to tailor the HOMO-LUMO gap, thereby tuning the fluorescence properties. researchgate.net DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. schrodinger.com

Table 1: Frontier Molecular Orbital Data for a Related Fluorene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | 5.3 |

| LUMO | 2.3 |

Data for 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine. sigmaaldrich.com

Charge Density Distribution and Electrostatic Potential Mapping

The charge density distribution within a molecule describes how electrons are spread throughout the structure. This distribution can be visualized using an electrostatic potential (ESP) map, which illustrates the regions of positive and negative electrostatic potential on the molecule's surface. youtube.comresearchgate.net These maps are valuable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. youtube.comyoutube.com

In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (colored blue) are electron-poor. youtube.comresearchgate.net For molecules containing electronegative atoms like chlorine, a negative potential is expected around these atoms. The distribution of charge and the resulting electrostatic potential are key determinants of how the molecule interacts with other molecules and its environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that allows for the investigation of the properties of molecules in their electronically excited states. researchgate.net This is particularly important for understanding a molecule's response to light.

Electronic Absorption and Emission Spectra Simulation

TD-DFT calculations are widely used to simulate electronic absorption and emission spectra, providing theoretical predictions that can be compared with experimental data. nih.govmdpi.comnih.gov These simulations can determine the energies of electronic transitions (e.g., from the ground state to an excited state) and their corresponding oscillator strengths, which relate to the intensity of the absorption. nih.govnih.gov

For fluorene-based systems, TD-DFT has been successfully employed to simulate absorption spectra and understand the nature of the electronic transitions involved. nih.govnih.gov The method can also predict fluorescence energies, which correspond to the light emitted when a molecule returns from an excited state to its ground state. nih.gov The agreement between simulated and experimental spectra validates the computational approach and provides a deeper understanding of the photophysical processes. mdpi.com For example, studies on similar compounds have shown that simulated spectra can accurately reproduce the main features of experimental UV-Vis spectra. researchgate.net

Intramolecular Charge Transfer (ICT) Characterization

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.gov This phenomenon is crucial in the design of materials for various applications, including organic light-emitting diodes (OLEDs) and sensors. rsc.org

TD-DFT calculations can characterize the nature of excited states and determine if they possess ICT character. semanticscholar.org This is often achieved by analyzing the changes in electron density distribution between the ground and excited states. The presence of distinct donor and acceptor moieties within a molecule, such as the electron-rich fluorene core and the electron-withdrawing chlorophenyl groups in 9,9-Bis(4-chlorophenyl)-9H-fluorene, suggests the potential for ICT. rsc.org The extent of this charge transfer can significantly influence the molecule's fluorescence properties, including the emission wavelength and quantum yield. nih.govrsc.org

Theoretical Studies on Charge Transport Dynamics

The movement of charge carriers, whether electrons or holes, through an organic material is a fundamental process that dictates its performance in electronic devices. Theoretical models provide a powerful lens through which to understand and predict these complex dynamics at the molecular level.

Marcus Theory for Intrinsic Carrier Mobility Calculation

The intrinsic mobility of charge carriers in many organic semiconductors can be described by Marcus theory, which formulates the electron transfer rate between adjacent molecules. wikipedia.org This theory posits that the rate of electron transfer is dependent on two key parameters: the electronic coupling between the molecules (also known as the transfer integral) and the reorganization energy. The latter is the energy required to distort the geometry of a molecule and its surrounding environment from its neutral-state equilibrium to the charged-state equilibrium geometry, without the actual transfer of charge.

For fluorene-based materials, computational studies employing Marcus theory have been instrumental in elucidating structure-property relationships. While specific calculations for 9,9-Bis(4-chlorophenyl)-9H-fluorene are not extensively reported in the literature, the theoretical framework allows for predictions based on its molecular structure. The presence of the two 4-chlorophenyl groups at the C9 position is expected to significantly influence the electronic properties of the fluorene core, thereby affecting the charge transfer rates.

Reorganization Energy and Transfer Integral Calculations for Amorphous and Crystalline States

The charge transport properties of a material are profoundly influenced by its solid-state morphology, which can be either amorphous or crystalline.

Reorganization Energy: This parameter has two components: an internal part, which relates to the geometry relaxation of the molecule itself upon charge acquisition, and an external part, which arises from the rearrangement of the surrounding molecules. In computational studies of similar organic semiconductors, the introduction of halogen atoms has been shown to impact the reorganization energy. While specific values for 9,9-Bis(4-chlorophenyl)-9H-fluorene are not readily available, theoretical calculations on halogenated diindenotetracene compounds have shown that halogenation can influence charge mobility. nih.gov The chlorine atoms in 9,9-Bis(4-chlorophenyl)-9H-fluorene, being electron-withdrawing, are anticipated to alter the electron distribution and geometry of both the neutral and charged states, thereby affecting the reorganization energy.

Transfer Integral: This term quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative distance and orientation. In a crystalline state, where molecules adopt a regular, repeating arrangement, the transfer integral can be calculated with high accuracy for specific packing motifs. In an amorphous state, a distribution of transfer integrals exists due to the disordered molecular arrangement. The bulky 4-chlorophenyl groups in 9,9-Bis(4-chlorophenyl)-9H-fluorene will dictate the preferred packing in the solid state, which in turn governs the transfer integrals and the efficiency of charge transport.

Due to the absence of specific published data, a comparative table of calculated reorganization energies and transfer integrals for the amorphous and crystalline states of 9,9-Bis(4-chlorophenyl)-9H-fluorene cannot be provided at this time. However, the theoretical framework is in place to perform such calculations, which would be invaluable for predicting its charge transport characteristics.

Non-Covalent Interactions and Supramolecular Assembly Prediction in Fluorene Derivatives

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. Understanding and predicting these interactions is crucial for controlling the solid-state packing of fluorene derivatives and, consequently, their material properties.

For 9,9-Bis(4-chlorophenyl)-9H-fluorene, several types of non-covalent interactions are expected to be significant:

π-π Stacking: The aromatic fluorene core and the chlorophenyl rings provide ample opportunity for π-π stacking interactions, which are a major driving force for the assembly of many organic semiconductors.

C-H···π Interactions: The hydrogen atoms on the fluorene and phenyl rings can interact with the electron-rich π-systems of neighboring molecules.

Halogen Bonding: The chlorine atoms on the phenyl rings can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. This type of interaction has been increasingly recognized as a powerful tool in crystal engineering.

Polymerization and Oligomerization Strategies Involving 9,9 Bis 4 Chlorophenyl 9h Fluorene As a Monomer or Building Block

Synthesis of Conjugated Polymers and Copolymers via Aryl-Aryl Coupling Reactions

The creation of conjugated polymers from monomers like 9,9-bis(4-chlorophenyl)-9H-fluorene relies on the iterative formation of aryl-aryl bonds. To achieve this, the fluorene (B118485) monomer must first be functionalized, typically through halogenation (e.g., bromination or iodination) at the 2 and 7 positions, to create reactive sites for cross-coupling.

The Suzuki-Miyaura coupling reaction is a cornerstone of conjugated polymer synthesis due to its tolerance of a wide variety of functional groups and its typically high yields. mdpi.comnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide.

For the polymerization of a fluorene derivative, a typical approach involves the reaction of a 2,7-dibrominated fluorene monomer with a 2,7-bis(boronic acid) or 2,7-bis(boronic ester) functionalized comonomer in the presence of a palladium catalyst and a base. mdpi.com Alternatively, a single fluorene monomer bearing both a halogen and a boronic acid/ester group (an AB-type monomer) can be used for self-polycondensation. researchgate.netresearchgate.net

While specific studies on the Suzuki-Miyaura polymerization of 9,9-bis(4-chlorophenyl)-2,7-dihalofluorene are scarce, research on other 9,9-diarylfluorenes provides a framework for understanding the expected outcomes. The general scheme for such a polymerization is as follows:

Table 1: Representative Suzuki-Miyaura Polycondensation Reaction

| Component | Role | Example |

| Monomer 1 | Dihalide | 2,7-Dibromo-9,9-bis(4-chlorophenyl)-9H-fluorene |

| Monomer 2 | Diboronic Ester | 9,9-Dialkylfluorene-2,7-diboronic acid bis(pinacol) ester |

| Catalyst | Palladium Source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activates Boronic Species | Aqueous Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) |

| Solvent System | Biphasic or Monophasic | Toluene/Water or Tetrahydrofuran (THF) |

| Phase Transfer Catalyst | (Optional) Enhances reaction rate | Aliquat® 336 |

The bulky 9,9-bis(4-chlorophenyl) groups are expected to enhance the solubility of the resulting polymer in organic solvents, a critical factor for solution-based processing. However, this same steric hindrance might also affect the polymerization kinetics and the achievable molecular weight of the polymer. The electron-withdrawing nature of the chloro-substituents on the phenyl rings could subtly influence the electronic properties of the fluorene core, which in turn can affect the reactivity of the monomer and the photophysical properties of the polymer. mdpi.com

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are available for synthesizing fluorene-based polymers.

The Sonogashira coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is particularly useful for incorporating acetylenic linkages into the polymer backbone. mdpi.com This introduces rigidity and can significantly alter the electronic and optical properties of the material. For a monomer like 9,9-bis(4-chlorophenyl)-9H-fluorene, this would typically involve reacting its 2,7-dihalo derivative with a diethynyl comonomer.

The Stille coupling utilizes an organotin compound and an organohalide. While effective, the toxicity of the organotin reagents has made it a less favored method in recent years. Nevertheless, it has been historically important for the synthesis of many conjugated polymers. nih.gov

Direct arylation polycondensation (DArP) is a more recent development that avoids the pre-functionalization of one of the monomers with organometallic groups (like boron or tin), instead coupling C-H bonds directly with C-X (X=halide) bonds. researchgate.net This approach offers a more atom-economical and streamlined synthesis.

For all these methods, the bulky diaryl groups at the C9 position of the fluorene monomer would be a critical factor influencing polymer solubility and processability.

Design and Synthesis of Alternating and Random Copolymers Incorporating 9,9-Diarylated Fluorene Units

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By combining different monomer units, researchers can control the bandgap, charge transport characteristics, and emission color of the final material. rsc.org

Alternating copolymers are synthesized by reacting two different bifunctional monomers (an AA-type and a BB-type) that preferentially react with each other. For example, the Suzuki-Miyaura polycondensation of a 2,7-dibromo-9,9-diarylfluorene with a diboronic acid of another aromatic unit (like benzothiadiazole or thiophene) would yield a well-defined alternating structure. researchgate.netnih.gov This precise arrangement allows for predictable electronic properties arising from the donor-acceptor interactions between the monomer units.

The synthesis of these copolymers would generally follow the same cross-coupling protocols (e.g., Suzuki-Miyaura) as homopolymer synthesis, with the key difference being the stoichiometry of the various monomers used. mdpi.comrsc.org

Table 2: Examples of Copolymer Structures

| Copolymer Type | Monomer A | Monomer B | Resulting Structure |

| Alternating | 2,7-Dibromo-9,9-bis(4-chlorophenyl)-9H-fluorene | Benzothiadiazole-4,7-diboronic acid | -[Fluorene-alt-Benzothiadiazole]- |

| Random | 2,7-Dibromo-9,9-bis(4-chlorophenyl)-9H-fluorene | 2,7-Dibromo-9,9-dioctylfluorene | -[Fluorene(di-chlorophenyl)]ₓ-[Fluorene(di-octyl)]ᵧ- |

Strategies for Mitigating Keto Defect Formation in Polyfluorene Backbones

A major challenge in the development of polyfluorene-based materials for applications like organic light-emitting diodes (OLEDs) is their susceptibility to degradation, which often manifests as a broad, low-energy green emission. This is widely attributed to the formation of fluorenone (a keto defect) at the C9 position of the fluorene monomer unit. researchgate.net

This oxidation is thought to occur through a combination of photo- and electro-chemical processes, particularly in the presence of trace oxygen and water. The C9 position is vulnerable because the hydrogen atoms in dialkyl-substituted fluorenes can be abstracted, initiating an oxidation cascade.

One of the most effective strategies to enhance the stability of polyfluorenes and suppress keto defect formation is to replace the alkyl groups at the C9 position with more robust aryl groups. researchgate.net The C(sp²)-C(sp³) bond in 9,9-diarylfluorenes is significantly stronger and less susceptible to radical abstraction than the C(sp³)-H bond in 9,9-dialkylfluorenes. Therefore, incorporating 9,9-bis(4-chlorophenyl)-9H-fluorene into a polymer backbone is an inherent strategy for mitigating this degradation pathway. The bulky, rigid nature of the aryl groups also provides steric protection to the C9 position, further shielding it from oxidative attack.

While this substitution pattern greatly enhances stability against keto formation, other degradation mechanisms can still occur. Therefore, rigorous purification of monomers and polymers, as well as device encapsulation to exclude oxygen and moisture, remain critical strategies for ensuring long-term operational stability.

Molecular Engineering and Structure Property Relationships of 9,9 Bis 4 Chlorophenyl 9h Fluorene Derivatives

Strategic Functionalization at Fluorene's 2,7-Positions to Enhance Conjugation

The functionalization of the 2,7-positions of the fluorene (B118485) core is a key strategy for extending the π-conjugation of the molecule. This is often achieved through cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aromatic or heteroaromatic units. researchgate.net For instance, attaching electron-donating or electron-withdrawing groups at these positions can significantly alter the electronic properties of the resulting derivative. researchgate.net This extended conjugation is crucial for enhancing the material's ability to absorb and emit light, as well as for improving its charge transport capabilities.

For example, the introduction of moieties like spiro[fluorene-9,9'-xanthene] (B3069175) at the 2,7-positions has been shown to create blue-light-emitting materials. researchgate.net This strategic functionalization effectively increases the delocalization of the π-electrons across the molecular backbone, leading to a red-shift in the absorption and emission spectra and a reduction in the energy gap.

Role of Halogen Substitution (Chlorine) on Electronic Perturbation and Intermolecular Interactions

The presence of chlorine atoms on the phenyl rings at the 9-position of the fluorene core in 9,9-bis(4-chlorophenyl)-9H-fluorene significantly influences the molecule's electronic properties and intermolecular interactions. Halogen atoms, like chlorine, are known to affect crystal packing and can reduce the contribution of H···H contacts. nih.gov

The position of chlorine substitution on terminal groups of small molecule acceptors has been shown to have a regular and significant impact on molecular packing and photovoltaic performance. rsc.org Specifically, different chlorine positions can lead to variations in crystallinity and the nature of π–π intermolecular interactions. rsc.org For instance, certain substitutions can promote the formation of three-dimensional charge transporting channels, leading to red-shifted absorption and higher electron mobilities. rsc.org Theoretical studies have shown that for chloro derivatives, the N–H···S hydrogen bonds can exhibit an intermediate bonding character between shared and closed-shell interactions. nih.gov

Tuning of Optoelectronic and Electrochemical Properties through Structural Modification

The optoelectronic and electrochemical properties of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives can be finely tuned through systematic structural modifications. nih.govumich.eduumich.edu This includes altering the substituents at the 2,7- and 9-positions of the fluorene core, as well as modifying the nature of the pendant groups.

Control over Band Gap and Energy Levels

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the band gap, can be controlled by introducing different functional groups. For example, replacing a meso-carbon with a nitrogen atom in a related dye system leads to a destabilization of the HOMO, thereby altering the electronic properties. umich.eduumich.edu The introduction of benzannulated derivatives can lead to a decrease in the absorption energy, which correlates with a decrease in the redox gap. umich.edu

A study on a structurally non-planar molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and four perylenediimides (PDIs) at the periphery demonstrated a low-lying LUMO energy level of -4.11 eV. nih.gov This strategic design allows for intensive light absorption in the 450-550 nm range, making it a high-performance electron acceptor in bulk heterojunction solar cells. nih.gov

Modulation of Charge-Carrier Mobility

For instance, the formation of a β-phase in poly(9,9'-dioctylfluorene) (PFO) creates an energetically favorable environment for charge carriers, resulting in higher charge carrier mobility compared to the glassy phase. aps.orgtudelft.nl This highlights that the supramolecular order significantly determines the conductive properties of conjugated polymers. aps.orgtudelft.nl Similarly, in certain small molecule acceptors, specific chlorine substitution patterns can promote more abundant and stereoscopic π–π intermolecular interactions, which in turn facilitates the formation of three-dimensional charge transporting channels and leads to higher electron mobilities. rsc.org The introduction of bulky, sterically hindering groups can also influence the charge transport properties by affecting the molecular packing. researchgate.net

Influence of Stereochemistry and Conformational Locking on Derivative Properties

The stereochemistry and conformational freedom of 9,9-bis(4-chlorophenyl)-9H-fluorene derivatives play a crucial role in determining their bulk properties. The tetrahedral sp3-hybridized carbon at the 9-position of the fluorene core imparts a three-dimensional character to the molecule.

The dihedral angle between the fluorene moiety and the attached phenyl rings influences the extent of electronic communication between these components. In N-(4-chlorophenyl)-9H-fluoren-9-imine, the dihedral angle between the fluorene moiety and the chlorophenyl ring is 64.59 (6)°. doaj.org The conformation of the substituents at the C9 position can be influenced by intermolecular interactions, such as hydrogen bonding. For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, intermolecular O-H···O hydrogen bonds are observed. mdpi.com

Conformational locking, or restricting the rotational freedom of the molecule, can be a powerful tool to enhance performance. By creating a more rigid and planar structure, it is possible to improve π-orbital overlap and, consequently, charge transport. The use of spiro-fluorene derivatives, where the 9-position is part of a spirocyclic system, is one such strategy to create a well-defined three-dimensional structure and prevent aggregation-caused quenching, leading to improved performance in organic electronic devices. nih.gov

Advanced Applications in Organic Electronic and Photonic Devices

Organic Semiconductors for Transistor Architectures (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and transparent electronics. The performance of an OFET is highly dependent on the charge-carrier mobility of the organic semiconductor used as the active layer. Fluorene-based polymers and small molecules are widely investigated for this purpose due to their excellent charge transport properties and environmental stability. researchgate.netossila.com Alkylated polyfluorenes, for example, exhibit high charge-carrier mobility and processability, making them suitable for applications in OFETs and other electronic devices like polymer solar cells. ossila.com

The introduction of bulky substituents at the C9 position of the fluorene (B118485) core is a common strategy to improve the material's processability and film-forming properties without significantly disrupting the electronic conjugation along the polymer backbone. While derivatives like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used as precursors for high-mobility polymer semiconductors for OFETs, specific research detailing the performance of 9,9-Bis(4-chlorophenyl)-9H-fluorene in transistor architectures is not prominently available in the existing literature. ossila.com However, related spirobifluorene derivatives have been incorporated into field-effect transistors, demonstrating that the fluorene core is a viable platform for such applications. researchgate.net

Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs/PLEDs)

Fluorene derivatives are a cornerstone of materials development for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), prized for their high photoluminescence efficiency, thermal stability, and tunable emission colors. mdpi.comresearchgate.net Polyfluorenes are particularly noted for their strong blue emission, a critical component for full-color displays and white lighting applications. ossila.com The properties of these materials can be finely tuned by modifying the substituents on the fluorene core. researchgate.net For instance, attaching different groups via ethynyl (B1212043) linkages can alter the molecule's π-conjugation and influence its photophysical properties. mdpi.comresearchgate.net

Many fluorene-based materials are designed as host materials for phosphorescent OLEDs or as part of exciplex-forming systems to enhance device efficiency. mdpi.comrsc.org While a wide array of fluorene derivatives, such as those with carbazole (B46965) or triphenylamine (B166846) moieties, have been synthesized and tested in OLEDs rsc.orgnih.gov, detailed electroluminescence data specifically for 9,9-Bis(4-chlorophenyl)-9H-fluorene is limited. The electron-withdrawing nature of the chlorophenyl groups would be expected to influence the material's frontier molecular orbital energy levels (HOMO/LUMO) and thus its emission characteristics, but specific performance metrics are not readily found in published research. A structurally similar compound, 9-(4-Bromophenyl)-9-Phenyl-9H-Fluorene, is noted as a critical intermediate for OLED materials, highlighting the relevance of halogenated fluorene derivatives in this field. innospk.com

Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. Fluorene-based materials are leading candidates to address this issue. researchgate.net Their rigid structure helps to minimize non-radiative decay pathways, leading to high fluorescence quantum yields. Poly(9,9-dioctylfluorene) (PFO) and its copolymers are classic examples of fluorene-based blue emitters. ossila.com However, the long-term operational stability of blue-emitting fluorenes can be compromised by the formation of a low-energy green emission band, often attributed to the oxidation of the fluorene C9 position into a fluorenone defect.

The design of 9,9-Bis(4-chlorophenyl)-9H-fluorene inherently saturates the C9 position with stable phenyl groups, which is a common strategy to enhance the spectral stability of fluorene emitters. While this suggests a potential for stable emission, specific studies on the blue emission characteristics and the long-term stability of this particular compound are not extensively documented. Research on other fluorene derivatives shows that the emission spectra can exhibit sharp, vibrationally structured peaks around 400-420 nm. mdpi.com

Materials capable of amplified spontaneous emission (ASE) are essential for the development of organic solid-state lasers. ASE is the precursor to lasing and occurs when photoluminescence is amplified by stimulated emission as it travels through a gain medium. A low ASE threshold is a key indicator of a material's potential for lasing applications. researchgate.net Fluorene derivatives have demonstrated excellent ASE properties. researchgate.net For example, guest-host systems using a spirobifluorene derivative have achieved extremely low ASE thresholds. researchgate.net

The fundamental properties that make fluorenes good emitters—high quantum yield and large stimulated emission cross-sections—also make them promising gain media. researchgate.netaps.org Research on a fluorene oligomer functionalized with triphenylamine groups showed intense ASE at around 412-420 nm. researchgate.net While the fluorene family is clearly a subject of intense investigation for organic lasers, specific data on the ASE and lasing properties of 9,9-Bis(4-chlorophenyl)-9H-fluorene are not available in the reviewed literature.

Photovoltaic Applications (Organic Solar Cells, Perovskite Solar Cells)

In the realm of photovoltaics, organic materials are crucial for constructing bulk heterojunction (BHJ) organic solar cells (OSCs) and as charge transport layers in perovskite solar cells (PSCs). Fluorene derivatives have been successfully employed as both electron donors and acceptors in OSCs and, more prominently, as hole-transporting materials (HTMs) in PSCs. nih.govresearchgate.net The rigid and planar fluorene unit can facilitate efficient charge transport, while modifications at the C9 position can ensure good solubility and film morphology. nih.gov

For instance, a non-fullerene acceptor based on a 9,9'-spirobi[9H-fluorene] core has been used in BHJ solar cells, achieving a power conversion efficiency (PCE) of 5.34%. nih.gov This demonstrates the versatility of the fluorene scaffold in photovoltaic applications beyond its use as an HTM.

The development of efficient and stable hole-transporting materials is critical for advancing perovskite solar cell technology. HTMs are responsible for extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. Spiro-OMeTAD, the benchmark HTM, itself contains a spirobifluorene core. researchgate.net This has inspired the synthesis of a vast number of fluorene-based HTMs with the goal of improving performance, stability, and cost-effectiveness. nih.govrsc.orgrsc.org

Key properties for an effective HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite, high hole mobility for charge transport, and good thermal stability. nih.govresearchgate.net Researchers have synthesized various fluorene-terminated HTMs that have resulted in PSCs with efficiencies exceeding 23% and improved thermal stability compared to devices using Spiro-OMeTAD. researchgate.net These successful designs often incorporate electron-donating triphenylamine or methoxy-functionalized groups. Although the fluorene framework is clearly established as a superior choice for HTMs, specific performance data for 9,9-Bis(4-chlorophenyl)-9H-fluorene in this role is not found in the available research. The electron-withdrawing nature of the chloro-substituents would lower the HOMO level, which could be beneficial or detrimental depending on the specific perovskite absorber's valence band energy.

Table 1: Performance of Selected Fluorene-Based Hole Transporting Materials in Perovskite Solar Cells (Note: Data shown is for related fluorene derivatives, not 9,9-Bis(4-chlorophenyl)-9H-fluorene)

| HTM Name/Class | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

| Fluorene-terminated HTM | Fine-tuned energy level | 23.2% | researchgate.net |

| X55 | Spiro[fluorene-9,9′-xanthene] core | 20.8% | researchgate.net |

| SFX-FM | Asymmetric spiro[fluorene-9,9′-xanthene] | 17.29% | rsc.org |

| SP-SMe | Dopant-free spiro[fluorene-9,9-xanthene] | 21.95% | rsc.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is foundational for technologies like optical switching, frequency conversion, and optical data storage. nih.gov The design of molecular NLO materials often involves creating donor-π-acceptor (D-π-A) structures to maximize the molecular hyperpolarizability.

The fluorene unit serves as an excellent π-conjugated linker in such chromophores. nih.gov Its rigid structure helps to maintain a well-defined conjugation pathway between the donor and acceptor groups. Research on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has shown that modulating the "push-pull" character across the fluorene bridge can significantly enhance the NLO response. nih.gov While these findings underscore the utility of the fluorene scaffold in NLO applications, there is a lack of specific studies on the NLO properties of 9,9-Bis(4-chlorophenyl)-9H-fluorene . The symmetrical substitution with weakly electron-withdrawing chlorophenyl groups suggests that its second-order NLO response might be limited, though it could possess interesting third-order NLO properties.

Sensing Applications, including Chemical Sensors

The inherent fluorescence of fluorene-based compounds makes them promising candidates for the development of chemical sensors. While direct sensing applications of 9,9-bis(4-chlorophenyl)-9H-fluorene are not extensively documented, the broader class of fluorene derivatives has demonstrated significant potential in this area. The principle behind their use in sensing lies in the modulation of their photoluminescence (PL) properties upon interaction with specific analytes.

Conjugated microporous polymers (CMPs) that incorporate fluorene units have been designed for the highly sensitive and selective detection of nitroaromatic compounds in aqueous media. semanticscholar.org These materials exhibit strong fluorescence, which is quenched in the presence of nitroaromatics due to electron transfer processes between the electron-rich fluorene-based polymer and the electron-deficient analyte.

For instance, conjugated microporous polymer nanoparticles synthesized from fluorene and tetraphenylsilane (B94826) units have shown remarkable performance in detecting 2,4,6-trinitrophenol (TNP). semanticscholar.org The key performance metrics for these fluorene-based sensors are summarized in the table below.

| Sensor Material | Target Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| P4SiF Nanoparticles | TNP | 6.43 x 10⁴ | 0.45 | 1.50 |

| P3SiF Nanoparticles | TNP | 4.97 x 10⁴ | 0.74 | 2.48 |

The high quenching constants indicate a strong interaction between the sensor and the analyte, leading to excellent sensitivity. The low limits of detection and quantification demonstrate the ability of these fluorene-based materials to detect even trace amounts of the target substance. semanticscholar.org This research highlights the potential of engineering fluorene-containing materials for specific chemical sensing applications.

High-Frequency Electronic Insulators (via related derivatives like CAF)

A significant application of derivatives of 9,9-bis(4-chlorophenyl)-9H-fluorene is in the formulation of high-frequency electronic insulators. A key example is the derivative 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene , often referred to as Chlorophenyl Amino Fluorene (CAF) . connectchemicals.com CAF serves as a specialized amine-hardener for epoxy resins, resulting in cured matrices with exceptional electronic properties suitable for demanding electronic applications. connectchemicals.com

When CAF is used as a crosslinker, the resulting cured epoxy materials exhibit several desirable characteristics for electronic insulators:

Low Water Adsorption: CAF-hardened epoxy layers show a significantly lower tendency to adsorb water compared to those cured with conventional polyamine-hardeners. This is critical for maintaining insulating properties, as water absorption can increase the dielectric constant and dissipation factor. connectchemicals.com

Low Electrical Dissipation and Leakage: In applications such as capacitors made from epoxy and dispersed metal oxides, the use of CAF as a hardener leads to capacitor layers with much lower electrical dissipation and leakage. connectchemicals.com This is essential for minimizing energy loss and ensuring the reliability of electronic components, especially at high frequencies.

Outstanding Water-Resistance: The cured epoxy-matrices demonstrate excellent resistance to water after curing, further enhancing their long-term stability and performance as insulators in various environments. connectchemicals.com

The properties of CAF as a hardener for electronic applications are summarized below:

| Property | Benefit in Electronic Insulation |

| Low water adsorption tendency | Maintains low dielectric constant and loss tangent |

| Low electrical dissipation and leakage | Minimizes energy loss and improves component reliability |

| Outstanding water-resistance after curing | Ensures long-term stability and performance |

These properties make CAF-cured epoxy resins highly suitable for use in printed circuits, capacitors, and circuit boards, where reliable electrical insulation is paramount. connectchemicals.com

Future Research Directions and Emerging Opportunities for 9,9 Bis 4 Chlorophenyl 9h Fluorene

Development of Novel Synthetic Routes for Precise Substitution and Scalability

The advancement of applications for 9,9-Bis(4-chlorophenyl)-9H-fluorene is intrinsically linked to the ability to produce it and its derivatives with high purity, efficiency, and on a large scale. Future research should prioritize the development of innovative synthetic methodologies that offer precise control over the molecular structure and are economically viable for industrial production.

A primary research avenue involves adapting and refining existing condensation reactions, such as those used for synthesizing 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF). researchgate.netnih.gov The synthesis of BHPF is typically achieved through the acid-catalyzed condensation of 9-fluorenone (B1672902) and phenol (B47542). nih.gov A similar Friedel-Crafts alkylation approach, reacting 9-fluorenone with chlorobenzene (B131634), is the logical route to 9,9-Bis(4-chlorophenyl)-9H-fluorene. However, future work should focus on optimizing this reaction to overcome challenges related to the lower reactivity of chlorobenzene compared to phenol and to control the formation of isomers.

Key areas for innovation include:

Advanced Catalysis: Research into novel catalyst systems is crucial. While traditional catalysts include inorganic and organic acids, recent studies on related fluorene (B118485) compounds have shown the potential of bifunctional ionic liquids (BFILs). researchgate.netnih.govrsc.org These catalysts can offer higher conversion rates and selectivity, as demonstrated in BHPF synthesis where a BFIL catalyst achieved nearly 100% conversion of 9-fluorenone with high selectivity. researchgate.netnih.govrsc.orgnih.gov Developing BFILs or other sophisticated catalysts like heteropoly acids tailored for the chlorophenylation of fluorenone could significantly improve reaction efficiency. nih.gov

Process Optimization and Scalability: Drawing inspiration from patented industrial methods for similar compounds, research should focus on creating scalable processes. google.com This includes optimizing reaction conditions (temperature, molar ratios, solvent) and developing methods for catalyst and solvent recycling to reduce costs and environmental impact. nih.govgoogle.com For instance, techniques like azeotropic water removal during the reaction can drive the equilibrium towards product formation, enhancing yield. google.com

Precise Substitution: Future synthetic strategies should also explore methods for creating asymmetrically substituted fluorene derivatives. This would allow for fine-tuning of the material's properties by introducing different functional groups at the 9-position alongside a 4-chlorophenyl group, opening up a wider range of applications. This requires developing chemoselective methods that can differentiate between the two substitution sites on the fluorene core.

Table 1: Comparison of Catalytic Systems in Fluorene Synthesis

| Catalyst Type | Advantages | Potential for 9,9-Bis(4-chlorophenyl)-9H-fluorene | Research Focus |

|---|---|---|---|

| Inorganic Acids (e.g., H₂SO₄) | Low cost, readily available. nih.gov | Established method, but can lead to side reactions and corrosion issues. | Improving selectivity, minimizing waste. |

| Organic Acids (e.g., MeSO₃H) | High activity. researchgate.net | Effective, but recycling can be difficult. | Development of recyclable acid catalysts. |

| Solid Acids (e.g., Zeolites) | Easily separable, reusable. nih.gov | High potential for green chemistry, may require higher temperatures. | Designing catalysts with optimal pore size and acidity. |

| Bifunctional Ionic Liquids (BFILs) | High efficiency, high selectivity, designable structures. nih.govrsc.org | Very promising for high-purity, scalable synthesis. | Synthesis of novel BFILs tailored for chlorobenzene activation. |

Exploration of Advanced Device Architectures Utilizing the Compound

The inherent electronic and photophysical properties of the fluorene moiety make its derivatives prime candidates for a variety of advanced electronic and optoelectronic devices. researchgate.net The introduction of two 4-chlorophenyl groups at the C9 position significantly modifies these properties, creating unique opportunities for novel device architectures. The electron-withdrawing nature of the chlorine atoms can lower the HOMO and LUMO energy levels, potentially improving charge injection/transport and environmental stability in electronic devices.

Future research should focus on incorporating 9,9-Bis(4-chlorophenyl)-9H-fluorene into:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are renowned as blue-light-emitting materials. researchgate.netrsc.org The rigid structure of 9,9-Bis(4-chlorophenyl)-9H-fluorene can lead to high photoluminescence quantum yields and good color purity. The chlorophenyl groups could enhance electron injection and transport, making it a potential candidate for host or electron-transporting layers in phosphorescent OLEDs (PhOLEDs) or as a blue emitter in fluorescent OLEDs.

Organic Field-Effect Transistors (OFETs): The high thermal stability and well-defined molecular structure of fluorene-based materials are advantageous for OFETs. researchgate.net Research could explore the use of 9,9-Bis(4-chlorophenyl)-9H-fluorene as the active semiconductor layer. Its properties might be tuned to exhibit n-type or ambipolar charge transport, which is less common but highly desirable for complex organic circuits.

Perovskite Solar Cells (PSCs): Fluorene derivatives have been successfully used as dopant-free hole-transporting materials (HTMs) in inverted perovskite solar cells, demonstrating high efficiencies. ossila.com The electronic properties of 9,9-Bis(4-chlorophenyl)-9H-fluorene could be investigated to optimize the energy level alignment at the perovskite/HTM interface, potentially leading to reduced voltage loss and enhanced device performance and stability.

Optical Materials: Polyimides derived from fluorene-containing diamines are known for their high thermal stability and optical transparency, making them suitable for applications like optical fiber coatings. ossila.comresearchgate.net Polymers incorporating the 9,9-Bis(4-chlorophenyl)-9H-fluorene unit could be synthesized to explore new high-performance optical plastics with high refractive indices and excellent thermal resistance.

Integration into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic components can lead to hybrid materials with unprecedented functionalities. The robust and tunable nature of 9,9-Bis(4-chlorophenyl)-9H-fluorene makes it an excellent organic component for integration into such hybrid systems.

Emerging opportunities in this area include:

Perovskite-Based Optoelectronics: As mentioned, a significant opportunity lies in perovskite solar cells, which are themselves a class of hybrid organic-inorganic materials. ossila.com Future work could involve designing and synthesizing polymers or small molecules based on 9,9-Bis(4-chlorophenyl)-9H-fluorene to act as passivating agents at the perovskite crystal grain boundaries, reducing defects and enhancing device longevity.

Nanoparticle Composites: Integrating the compound with inorganic nanoparticles can create multifunctional composites. For example, combining it with iron oxide nanoparticles could be explored for novel magneto-optical materials or as enhanced antimicrobial agents, an application area where other fluorene derivatives have shown promise. nih.gov Similarly, composites with quantum dots could be investigated for advanced light-emitting or sensing applications, where the fluorene derivative acts as a stable, charge-transporting matrix.

Hybrid Gas Separation Membranes: Polyimides containing fluorene groups are being researched for gas separation applications. researchgate.net Creating hybrid membranes by embedding inorganic porous materials (e.g., zeolites, metal-organic frameworks) within a polymer matrix derived from 9,9-Bis(4-chlorophenyl)-9H-fluorene could lead to membranes with enhanced permeability and selectivity for gas pairs like CO₂/N₂.

Machine Learning and Artificial Intelligence-Driven Materials Design for Fluorene Derivatives

Traditional materials discovery relies heavily on intuition and a time-consuming trial-and-error process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process, offering a paradigm shift in the design of new materials. aps.orgresearchgate.net

For fluorene derivatives, including 9,9-Bis(4-chlorophenyl)-9H-fluorene, future research directions leveraging AI include:

High-Throughput Virtual Screening: Large databases of virtual fluorene derivatives with various substituents can be created. ML models, trained on data from existing materials or calculated via methods like Density Functional Theory (DFT), can then rapidly predict the properties of these virtual compounds. researchgate.net This allows researchers to screen vast chemical spaces to identify promising candidates with target properties for specific applications (e.g., optimal energy levels for an OLED host) before committing to costly and time-consuming synthesis.

Generative Models for Inverse Design: Instead of screening existing possibilities, generative ML models can be used for "inverse design." chalmers.se In this approach, the desired properties are specified as input, and the model generates novel molecular structures that are predicted to exhibit those properties. This could lead to the discovery of entirely new fluorene derivatives with performance characteristics superior to those designed by human intuition alone.

Predictive Synthesis Planning: AI can also assist in planning the synthesis of these novel materials. By learning from vast datasets of chemical reactions, ML models can predict the most efficient and viable synthetic routes for a target fluorene derivative, accelerating the experimental validation of computationally designed materials. chalmers.se

Table 2: Application of Machine Learning in Fluorene Derivative Research

| ML Application | Objective | Required Data | Expected Outcome |

|---|---|---|---|

| Property Prediction | Predict electronic and optical properties (e.g., bandgap, emission wavelength). mdpi.com | Experimental data, DFT calculation results for known fluorene derivatives. | Rapid identification of promising candidates like 9,9-Bis(4-chlorophenyl)-9H-fluorene for specific roles. |

| Generative Modeling | Design novel fluorene structures with optimized, user-defined properties. chalmers.se | Large chemical structure libraries and their corresponding properties. | Discovery of next-generation materials beyond the current scope of research. |

| Synthesis Prediction | Propose efficient synthetic pathways for newly designed molecules. chalmers.se | Reaction databases (reactants, products, conditions, yields). | Reduced time and resources for experimental synthesis and validation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.